molecular formula C12H18O2 B14464020 3-(3,4,5-Trimethylphenoxy)propan-1-ol CAS No. 66971-07-1

3-(3,4,5-Trimethylphenoxy)propan-1-ol

Cat. No.: B14464020
CAS No.: 66971-07-1
M. Wt: 194.27 g/mol
InChI Key: WOVNJFXVNVAAIR-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethylphenoxy)propan-1-ol is an organic compound with the molecular formula C12H18O2 It is a derivative of propan-1-ol, where the hydroxyl group is attached to a propyl chain that is further connected to a trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethylphenoxy)propan-1-ol typically involves the reaction of 3,4,5-trimethylphenol with an appropriate propylating agent. One common method is the Williamson ether synthesis, where 3,4,5-trimethylphenol reacts with 3-chloropropan-1-ol in the presence of a strong base like sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethylphenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be further substituted.

Major Products Formed

    Oxidation: Formation of 3-(3,4,5-trimethylphenoxy)propanal or 3-(3,4,5-trimethylphenoxy)propanoic acid.

    Reduction: Formation of 3-(3,4,5-trimethylphenoxy)propane.

    Substitution: Formation of 3-(3,4,5-trimethylphenoxy)propyl chloride and other derivatives.

Scientific Research Applications

3-(3,4,5-Trimethylphenoxy)propan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethylphenoxy)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenoxy)propan-1-ol
  • 3-(3,5-Dimethylphenoxy)propan-1-ol
  • 3-(3,4-Dimethylphenoxy)propan-1-ol

Uniqueness

3-(3,4,5-Trimethylphenoxy)propan-1-ol is unique due to the presence of three methyl groups on the phenoxy ring, which can influence its chemical reactivity and interactions. This structural feature can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity compared to similar compounds.

Properties

CAS No.

66971-07-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(3,4,5-trimethylphenoxy)propan-1-ol

InChI

InChI=1S/C12H18O2/c1-9-7-12(14-6-4-5-13)8-10(2)11(9)3/h7-8,13H,4-6H2,1-3H3

InChI Key

WOVNJFXVNVAAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)OCCCO

Origin of Product

United States

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